N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a tetrazole ring, and a cyclopenta[b]thiophene core
Properties
Molecular Formula |
C16H14FN5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H14FN5OS/c17-11-6-4-10(5-7-11)8-18-15(23)14-12-2-1-3-13(12)24-16(14)22-9-19-20-21-22/h4-7,9H,1-3,8H2,(H,18,23) |
InChI Key |
KITCZJSIXIFMJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile group.
Attachment of the Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the fluorobenzyl group is attached to the nitrogen atom of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Research: The compound can be used as a building block for synthesizing more complex molecules or studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain proteins or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. The cyclopenta[b]thiophene core provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- N-(4-methylbenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Uniqueness
N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry.
Biological Activity
N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings on its biological activity, including data tables and case studies that illustrate its pharmacological properties.
Chemical Structure and Properties
The compound features a unique cyclopentathiophene core with a tetrazole moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is with a molecular weight of 371.4 g/mol. Its structural representation is as follows:
- IUPAC Name : N-(4-fluorobenzyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Canonical SMILES :
COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4)OC
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : It appears to induce cell cycle arrest and apoptosis in cancer cells, possibly through the inhibition of tubulin polymerization.
- Antimicrobial Properties : Preliminary evaluations suggest potential efficacy against certain bacterial strains.
Anticancer Activity
A study conducted on a series of thiophene derivatives demonstrated that compounds similar to this compound exhibited potent anticancer activity with submicromolar GI50 values across multiple cancer cell lines (Table 1).
Table 1: Anticancer Activity Data
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 17 | A549 (Lung) | 0.69 | Induction of apoptosis |
| 17 | T47D (Breast) | 0.362 | Cell cycle arrest |
| 17 | CAKI-1 (Kidney) | 0.69 | Inhibition of tubulin polymerization |
The above data indicates that the compound can effectively inhibit cell growth and induce apoptosis in various cancer types.
Mechanistic Studies
Further mechanistic investigations revealed that treatment with the compound led to:
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase was observed, indicating disruption in the normal cell cycle progression.
- Apoptotic Pathways Activation : Activation of caspases (3, 8, and 9) was confirmed through flow cytometry assays, suggesting that the compound triggers intrinsic apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Although specific data on its antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens.
Case Study 1: Efficacy in Cancer Treatment
In an experimental model using CT26 murine tumors, administration of the compound resulted in a notable reduction in tumor growth compared to untreated controls. This suggests potential for development as an anticancer therapeutic.
Case Study 2: Structure-Activity Relationship Analysis
A comparative analysis of different derivatives revealed that modifications at specific positions significantly influenced biological activity. For instance, introducing various substituents on the tetrazole ring altered both potency and selectivity against cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
